2-(2-Ethylphenoxy)-4-methylaniline
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Overview
Description
2-(2-Ethylphenoxy)-4-methylaniline is an organic compound that belongs to the class of aniline derivatives This compound features a phenoxy group substituted with an ethyl group at the ortho position and a methylaniline group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethylphenoxy)-4-methylaniline typically involves the following steps:
Formation of 2-Ethylphenol: This can be achieved through the alkylation of phenol with ethyl bromide in the presence of a base such as potassium carbonate.
Formation of 2-(2-Ethylphenoxy)aniline: The 2-ethylphenol is then reacted with 4-chloronitrobenzene in the presence of a base like sodium hydride to form 2-(2-ethylphenoxy)nitrobenzene.
Reduction of Nitro Group: The nitro group in 2-(2-ethylphenoxy)nitrobenzene is reduced to an amine group using a reducing agent such as iron powder and hydrochloric acid, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethylphenoxy)-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further modify the amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
2-(2-Ethylphenoxy)-4-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Ethylphenoxy)-4-methylaniline involves its interaction with various molecular targets. The phenoxy and aniline groups allow it to bind to specific enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methylphenoxy)-4-methylaniline: Similar structure but with a methyl group instead of an ethyl group.
2-(2-Ethylphenoxy)-4-chloroaniline: Similar structure but with a chlorine atom instead of a methyl group.
Uniqueness
2-(2-Ethylphenoxy)-4-methylaniline is unique due to the specific positioning of its ethyl and methylaniline groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research contexts where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-(2-ethylphenoxy)-4-methylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-3-12-6-4-5-7-14(12)17-15-10-11(2)8-9-13(15)16/h4-10H,3,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSWIYWDTNVRIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OC2=C(C=CC(=C2)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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